
5-Bromo-3-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chlorothiophene-2-carboxamide: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and pharmaceutical research. The presence of bromine and chlorine atoms on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chlorothiophene-2-carboxamide typically involves halogenation and amide formation reactions. One common method is the bromination of 3-chlorothiophene-2-carboxylic acid, followed by the conversion of the acid to its corresponding amide. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable amide-forming reagent such as thionyl chloride followed by ammonia or an amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones, which can further undergo various chemical transformations.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the thiophene ring structure.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry: 5-Bromo-3-chlorothiophene-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used to study the effects of halogenated thiophenes on biological systems. It may serve as a precursor for the synthesis of bioactive molecules .
Medicine: Its halogenated structure can enhance the pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 5-Bromo-3-chlorothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
5-Bromo-2-chlorothiophene: Similar structure but lacks the carboxamide group.
3-Bromo-2-chlorothiophene: Similar structure but with different substitution pattern.
5-Bromo-3-chlorothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness: 5-Bromo-3-chlorothiophene-2-carboxamide is unique due to the presence of both bromine and chlorine atoms on the thiophene ring along with a carboxamide group.
Properties
IUPAC Name |
5-bromo-3-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNOS/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYIZBJGFRCIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
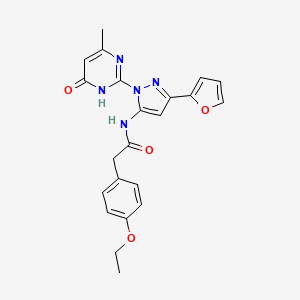
![2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2918799.png)
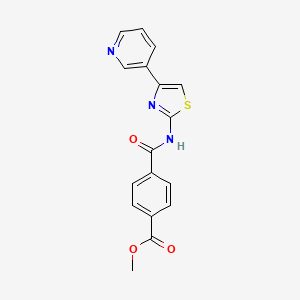
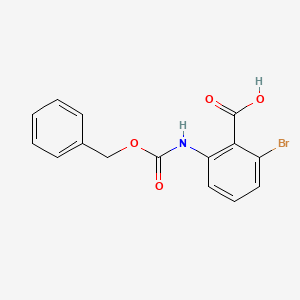
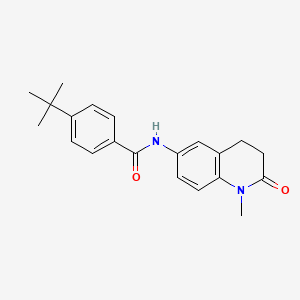
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2918805.png)
![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)
![N-[2-[[4-[(3-Fluorophenyl)methyl]oxan-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2918807.png)
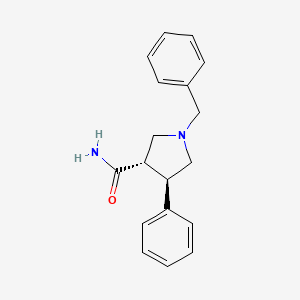
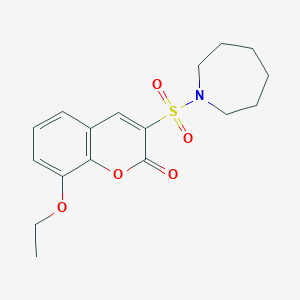
![4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2918818.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2918819.png)
![5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2918820.png)
![N-{[benzyl(ethyl)carbamoyl]methyl}-3-(2-chloropyridin-4-yl)prop-2-enamide](/img/structure/B2918821.png)
